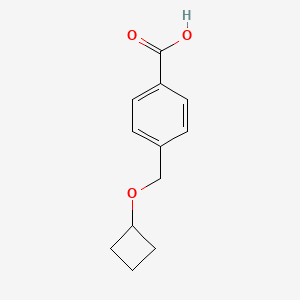
N-Carbamoyl Linagliptin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carbamoyl Linagliptin is a derivative of Linagliptin, a xanthine-based compound known for its potent inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. Linagliptin is primarily used in the treatment of type 2 diabetes mellitus due to its ability to enhance the levels of incretin hormones, which play a crucial role in regulating blood glucose levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Linagliptin involves multiple steps, starting from the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline. This intermediate is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate to yield Linagliptin .
Industrial Production Methods
Industrial production of Linagliptin follows a similar synthetic route but with optimized reaction conditions to improve yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to detect and control impurities, ensuring the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
N-Carbamoyl Linagliptin undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various degradation products, which are identified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
科学的研究の応用
N-Carbamoyl Linagliptin has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of DPP-4 and the synthesis of related derivatives.
Biology: Research focuses on its effects on incretin hormones and glucose metabolism.
Medicine: It is primarily investigated for its potential in treating type 2 diabetes mellitus.
Industry: The compound is used in the development of pharmaceutical formulations and quality control processes
作用機序
N-Carbamoyl Linagliptin exerts its effects by competitively inhibiting the DPP-4 enzyme. This inhibition slows the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preserving these hormones, the compound enhances insulin secretion and reduces glucagon release, thereby improving glycemic control .
類似化合物との比較
Similar Compounds
Similar compounds to N-Carbamoyl Linagliptin include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Vildagliptin
Uniqueness
This compound is unique due to its xanthine-based structure and its non-linear pharmacokinetic profile. Unlike other DPP-4 inhibitors, it is predominantly eliminated through the intestinal tract, making it suitable for patients with renal impairment without the need for dose adjustments .
特性
分子式 |
C26H29N9O3 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]urea |
InChI |
InChI=1S/C26H29N9O3/c1-4-5-13-34-21-22(31-25(34)33-12-8-9-17(14-33)29-24(27)37)32(3)26(38)35(23(21)36)15-20-28-16(2)18-10-6-7-11-19(18)30-20/h6-7,10-11,17H,8-9,12-15H2,1-3H3,(H3,27,29,37)/t17-/m1/s1 |
InChIキー |
QWRPIDPNVOGFFM-QGZVFWFLSA-N |
異性体SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
正規SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)



![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)
![Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-](/img/structure/B13865547.png)

![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)
![3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13865577.png)




